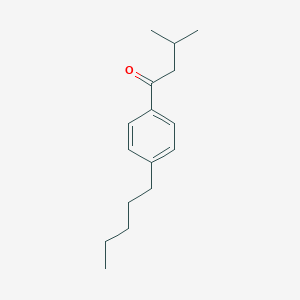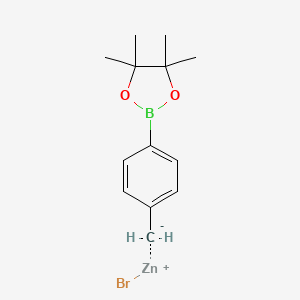
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one, also known as CFCB, is a synthetic organic compound that has a wide range of applications in the scientific and medical fields. CFCB has a molecular formula of C10H7Cl2F and a molecular weight of 238.05 g/mol. It is a white crystalline solid at room temperature and has a melting point of 102-105 °C and a boiling point of 253 °C. CFCB has a strong odor and is soluble in most organic solvents.
Aplicaciones Científicas De Investigación
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one has a wide range of applications in the scientific and medical fields. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a pharmaceutical intermediate. This compound has also been used in the synthesis of various pharmaceuticals such as anticonvulsants, antihistamines, and antibiotics. Additionally, it has been used in the synthesis of polymers and as a catalyst in the production of polymers.
Mecanismo De Acción
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one works by binding to specific sites on enzymes, receptors, and other proteins in the body. It is believed to interact with these proteins by forming hydrogen bonds and other interactions. These interactions can then lead to changes in the structure and function of the proteins, which can then lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other molecules. This compound has also been shown to act as an agonist of certain receptors in the body, which can lead to changes in the activity of other molecules and pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one has several advantages for lab experiments. It is a relatively inexpensive and readily available compound, and it is stable at room temperature. Additionally, it is soluble in most organic solvents and can be easily handled in the laboratory. The main limitation of this compound is that it is a hazardous compound and must be handled with care.
Direcciones Futuras
The future of 4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one is promising. Its potential applications in the medical and scientific fields are vast and include the synthesis of pharmaceuticals, the production of polymers, and the use as a catalyst in organic synthesis. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and how it can be used to treat various diseases and disorders. Additionally, further research is needed to determine the optimal conditions for its synthesis and use in the laboratory.
Métodos De Síntesis
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one can be synthesized through a process called electrophilic aromatic substitution. This process involves the substitution of a hydrogen atom in an aromatic ring with an electrophile. In the case of this compound, the electrophile is 4-chloro-1-butanone, which is reacted with 3-chloro-5-fluorobenzene in the presence of a catalyst such as potassium carbonate. The reaction is carried out at a temperature of 140-150 °C for 4-5 hours.
Propiedades
IUPAC Name |
4-chloro-1-(3-chloro-5-fluorophenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO/c11-3-1-2-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDMJMXJFCEHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

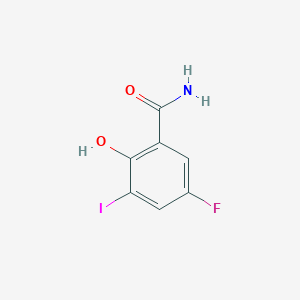
![(4R,4'R,5S,5'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294753.png)
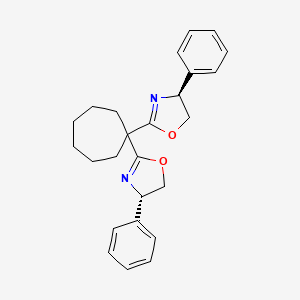
![(4S,4'S,5R,5'R)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294772.png)
![(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%](/img/structure/B6294782.png)
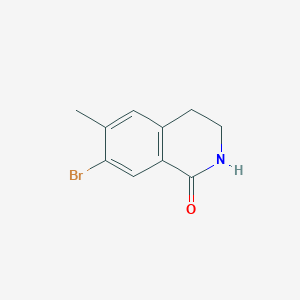
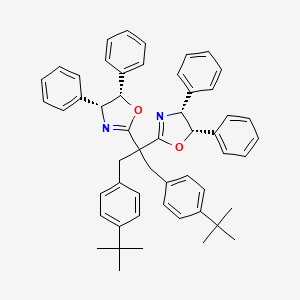
![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)

